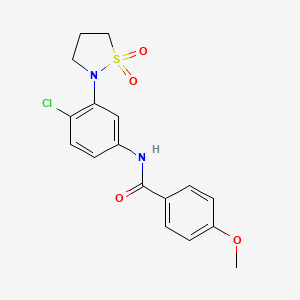

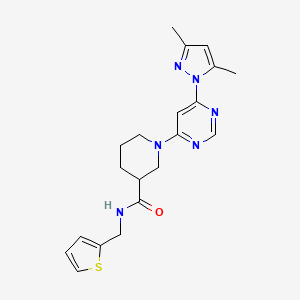

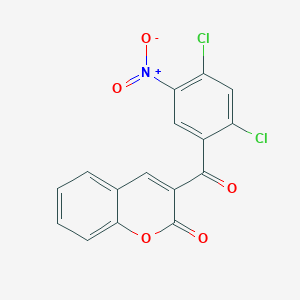

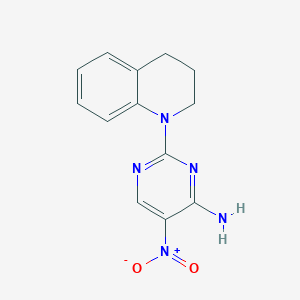

![molecular formula C11H10F3NO2 B2989097 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide CAS No. 338424-38-7](/img/structure/B2989097.png)

2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are used in various fields due to their unique properties, such as high electronegativity and lipophilicity .

Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds often involves the use of trifluoroacetic anhydride as the trifluoromethyl source . Other methods include Pd-catalyzed coupling reactions .Molecular Structure Analysis

The molecular structure of these compounds typically includes a phenyl ring with a trifluoromethyl group attached. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions, including Pd-catalyzed coupling reactions and reactions with hydrazine hydrate .Physical And Chemical Properties Analysis

These compounds often have unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, they often have high lipophilicity and electronegativity . Specific properties such as melting point, boiling point, and density can vary depending on the specific compound .Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group is prevalent in many FDA-approved drugs, contributing to various pharmacological activities. The incorporation of this group into molecules like 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide can lead to the development of new medications with improved efficacy and stability .

Agrochemical Applications

Trifluoromethylpyridines, a class of compounds related to our compound of interest, are key structural motifs in active agrochemical ingredients. They are used to protect crops from pests, and the trifluoromethyl group’s unique properties contribute significantly to their effectiveness .

Therapeutic Applications in Muscle-Wasting Diseases

Selective androgen receptor modulators (SARMs), which may include structures similar to 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide, have potential therapeutic applications in treating conditions like muscle-wasting diseases .

Neurodegenerative Disorder Research

Compounds containing the trifluoromethyl group are used in synthesizing methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor. This is particularly relevant in research for Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Synthesis of Trifluoromethyl Ketones

The compound can be used as a reactant in the synthesis of trifluoromethyl ketones. These ketones have various applications, including as intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group in a molecule can enhance its interaction with target proteins, potentially through key hydrogen bonding .

Pharmacokinetics

It’s known that the electronegativity of a halogen-substituted compound can influence its clearance and exposure .

Result of Action

Compounds with a trifluoromethyl group have been associated with enhanced drug potency .

Action Environment

It’s known that environmental factors can significantly impact the behavior of chemical compounds .

Safety and Hazards

properties

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAIZDIRTZZBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2989015.png)

![3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989016.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)

![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)

![2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2989022.png)

![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989024.png)

![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)